molecular formula C23H23N5O3S B2802372 N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896316-15-7

N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2802372
CAS No.: 896316-15-7
M. Wt: 449.53
InChI Key: LUVACOOGXDGFAH-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group. The acetamide moiety is further modified with a 2-methoxy-5-methylphenyl group, while the triazole ring is functionalized with a 2-methoxyphenyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The compound’s design aligns with trends in triazole-based derivatives, which are often explored for antimicrobial, anticancer, or anti-inflammatory properties due to their ability to interact with diverse biological targets .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-16-10-11-20(31-3)18(14-16)24-21(29)15-32-23-26-25-22(28(23)27-12-6-7-13-27)17-8-4-5-9-19(17)30-2/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVACOOGXDGFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O3S, with a molecular weight of approximately 449.53 g/mol. The compound features multiple functional groups that may contribute to its biological activity, including methoxy and pyrrole moieties.

Structural Representation

PropertyValue
Molecular Formula C23H23N5O3S
Molecular Weight 449.53 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC

Antimicrobial Properties

Research indicates that compounds containing triazole and pyrrole rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Antitumor Activity

Several studies have explored the anticancer potential of similar compounds. For instance, compounds with triazole rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins. The structural features of this compound may provide a scaffold for developing novel anticancer agents.

Case Study: Anticancer Screening

A study conducted on a library of compounds identified several triazole derivatives with significant cytotoxic effects against multiple cancer cell lines. The compound's IC50 values were reported to be lower than those of established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Preliminary assays indicate that it could modulate metabolic pathways by interacting with specific enzymes involved in disease processes. This property positions it as a valuable tool in pharmacological research aimed at understanding enzyme dynamics in various conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's ability to bind to target proteins or enzymes significantly influences its pharmacological profile.
  • Structural Interactions : The methoxy and pyrrole groups may facilitate hydrophobic interactions and hydrogen bonding with biological macromolecules.
  • Cellular Uptake : Modifications in lipophilicity due to the presence of methoxy groups enhance cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide group, and aryl moieties. Key comparisons include:

Compound Name/ID Substituents (Triazole/Acetamide) Key Functional Groups Biological Activity/Properties Reference
Target Compound 5-(2-methoxyphenyl), 4-(1H-pyrrol-1-yl), acetamide Methoxy, pyrrole, methylphenyl Not explicitly stated (assumed)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 5-(furan-2-yl), 4-amino Furan, amino Anti-exudative (rat models)
2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-acetamido-2-methoxyphenyl)acetamide 5-(3-pyridinyl), 4-ethyl, acetamide Pyridine, ethyl Not reported; structural analog
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 5-(pyridin-3-yl), 4-ethyl Pyridine, ethylphenyl Olfactory receptor (Orco) agonist
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4-ethyl, 5-(phenoxy), acetamide Nitrophenyl, acetylamino Melting point: 207.6–208.5°C

Key Observations

Substituent Impact on Activity: Pyrrole vs. Furan/Amino Groups: The target compound’s 1H-pyrrol-1-yl group (electron-rich aromatic heterocycle) may enhance π-π stacking interactions in biological targets compared to furan or amino substituents in other analogs . Methoxy vs.

Synthetic Routes: The target compound’s synthesis likely involves multi-step protocols similar to those in (reflux with pyridine/zeolite catalysts) or (KOH-mediated alkylation). However, the pyrrole substitution may require specialized coupling conditions, such as Paal-Knorr condensation (as seen in for pyrrolium fragments) .

Physicochemical Properties :

  • Melting Points : Analogs with nitro or pyridine groups (e.g., 207–217°C in ) suggest the target compound may exhibit similar thermal stability due to its rigid triazole core .
  • IR Spectroscopy : Expected peaks include N-H (~3190–3243 cm⁻¹), C=O (~1667–1669 cm⁻¹), and C-S (~664–681 cm⁻¹), aligning with data from and .

Biological Activity Trends :

  • Triazole derivatives with pyrrole/furan () or pyridine () substituents show anti-exudative or neuroactive properties, respectively. The target compound’s methoxy and pyrrole groups may position it for anti-inflammatory or antiproliferative applications, though empirical validation is needed .

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